Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a naphthalene derivative, followed by esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields an alcohol.
Scientific Research Applications
Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: Shares the piperidine and ester functional groups but lacks the naphthalene moiety.
4-Hydroxy-2-quinolones: Contains a similar aromatic system but differs in the overall structure and functional groups.
Uniqueness
Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
790709-22-7 |
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Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H22ClNO3/c1-2-24-19(23)13-7-9-21(10-8-13)12-14-11-17(20)15-5-3-4-6-16(15)18(14)22/h3-6,11,13,22H,2,7-10,12H2,1H3 |
InChI Key |
XQLRTDZVVXSDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C3=CC=CC=C3C(=C2)Cl)O |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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